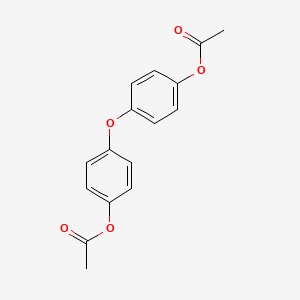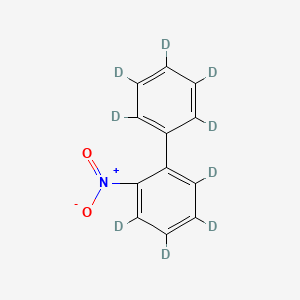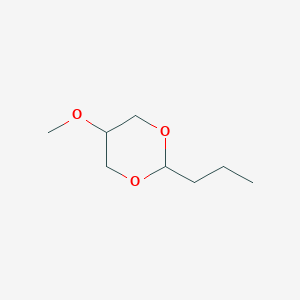
5-Methoxy-2-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-propyl-1,3-dioxane: is a cyclic acetal compound that belongs to the family of 1,3-dioxanes. These compounds are known for their stability and are often used as protecting groups in organic synthesis. The presence of a methoxy group and a propyl group in the structure of this compound makes it a unique derivative with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-propyl-1,3-dioxane can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the synthesis of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals that require stable protecting groups.
Industry: Utilized in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-propyl-1,3-dioxane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The methoxy and propyl groups provide steric hindrance, enhancing the stability of the compound. The molecular targets and pathways involved include the protection of carbonyl groups from nucleophilic attack and oxidation .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A simpler analog without the methoxy and propyl groups.
1,3-Dioxolane: A related compound with a five-membered ring structure.
2-Methoxy-1,3-dioxolane: Another methoxy-substituted dioxane derivative.
Uniqueness: 5-Methoxy-2-propyl-1,3-dioxane is unique due to the presence of both methoxy and propyl groups, which provide enhanced stability and specific reactivity compared to its analogs. This makes it particularly useful in applications requiring robust protecting groups.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
5-methoxy-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-3-4-8-10-5-7(9-2)6-11-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PJSHYFLHDBGCGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OCC(CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


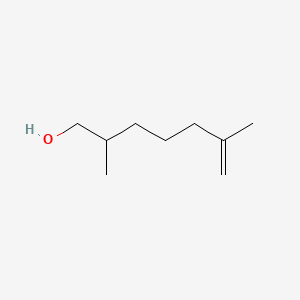
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
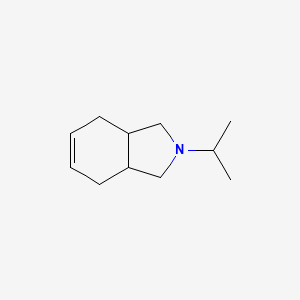
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)

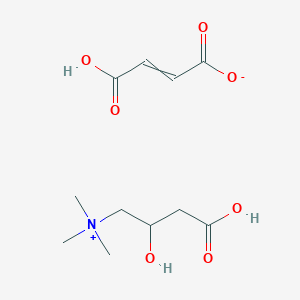

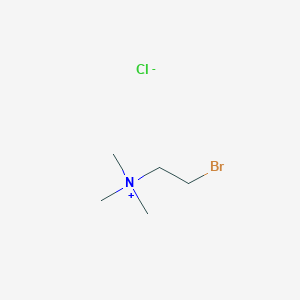
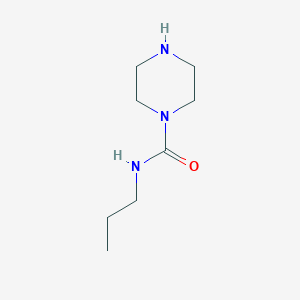
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
